molecular formula C14H22 B089470 1,4-Di-tert-butylbenzene CAS No. 1012-72-2

1,4-Di-tert-butylbenzene

Cat. No. B089470
CAS RN: 1012-72-2
M. Wt: 190.32 g/mol
InChI Key: OOWNNCMFKFBNOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The bromination of 1,4-Di-tert-butylbenzene has been thoroughly investigated, revealing pathways to synthesize 1,4-di-tert-butyl-2-bromobenzene and various tert-butyl-dibromobenzenes. This process typically involves the reaction of 1,4-di-tert-butylbenzene in carbon tetrachloride with bromine, using iron as a catalyst (Baas & Wepster, 2010).

Molecular Structure Analysis

Research on compounds structurally similar to 1,4-Di-tert-butylbenzene, such as 2,4,6-Tri-tert-butyl-1,3,5-triphosphabenzene, offers insights into the molecular structure. X-ray analysis and molecular orbital calculations have demonstrated planarity and specific bond angles and lengths, providing a foundation for understanding the structural characteristics of tert-butyl-substituted aromatic compounds (Gleiter et al., 1998).

Chemical Reactions and Properties

The chemical behavior of 1,4-Di-tert-butylbenzene under various conditions, including reactions with electrophiles, nucleophiles, and during polymerization processes, has been explored. For instance, the reaction with n-butyllithium and tert-butyllithium in different solvents has been studied to understand the influence of solvent on reaction outcomes, highlighting the compound's reactivity and interaction with radical species (Bailey, Luderer, & Jordan, 2006).

Physical Properties Analysis

The introduction of bulky tert-butyl groups affects the physical properties of the benzene derivative, influencing its solubility, melting point, and crystalline structure. These modifications can enhance the material's applicability in various domains, such as in the development of polymers with low dielectric constants and high organosolubility (Chern & Tsai, 2008).

Chemical Properties Analysis

1,4-Di-tert-butylbenzene's chemical properties, including its reactivity in functionalization reactions and stability under different chemical conditions, have been the subject of research. Studies on its difunctionalization and interaction with perfluoroalkyl and tert-butylperoxy radicals at room temperature have opened new avenues for its application in organic synthesis (Shi et al., 2016).

Scientific Research Applications

  • Polymer Synthesis : A series of new polyimides containing tert-butyl side groups were synthesized using 1,4-Di-tert-butylbenzene. These polymers exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures (Chern & Tsai, 2008).

  • Organometallic Chemistry : The synthesis and characterization of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene were achieved by treating a related compound with methylmagnesium chloride. This compound exists as a mixture of oligomers (Reck & Winter, 1997).

  • Crystal Growth Studies : The effect of solvents on the crystal habit of 1,4-Di-tert-butylbenzene was studied, showing variations in crystal dimensions depending on the supersaturation and solvent impurities (Garti, Leci, & Sarig, 1981).

  • Thermochemical Investigations : Studies on the enthalpies of reactions and equilibrium constants for the isomerization and transalkylation of tert-butylbenzenes, including 1,4-Di-tert-butylbenzene, were performed using chloroaluminate ionic liquids as a catalyst. This provided insights into the thermodynamic functions of these reactions (Verevkin et al., 2008).

  • Catalysis Research : The vapor-phase reaction of tert-butylbenzene and tert-butyl acetate over Al-MCM-41 molecular sieves was investigated, yielding various derivatives including 1,4-di-tert-butylbenzene. The study explored the effect of temperature, flow rate, and feed ratio on conversion and product selectivity (Sudha et al., 2006).

  • Electrochemical Studies : The degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene, a compound related to 1,4-Di-tert-butylbenzene, was explored in the context of overcharge protection in lithium-ion batteries. The study focused on its stability at high potentials (Chen & Amine, 2007).

Safety And Hazards

1,4-Di-tert-butylbenzene is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

1,4-Di-tert-butylbenzene is used as a crystallized form from several organic solvents to study the effect of solvents and crystallization conditions on its habit . It is also used as a solvent and an intermediate in the manufacture of other organic compounds . Future research could explore new applications and synthesis methods for this compound.

properties

IUPAC Name

1,4-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWNNCMFKFBNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061410
Record name p-Di-tert-butylbenzene
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Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Di-tert-butylbenzene

CAS RN

1012-72-2
Record name 1,4-Di-tert-butylbenzene
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Record name 1,4-Di-tert-butylbenzene
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Record name 1,4-Di-tert-butylbenzene
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Record name Benzene, 1,4-bis(1,1-dimethylethyl)-
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Record name p-Di-tert-butylbenzene
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Record name 1,4-DI-TERT-BUTYLBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
429
Citations
RD Chirico, WV Steele - The Journal of Chemical Thermodynamics, 2009 - Elsevier
Heat capacities, enthalpies of phase transitions, and derived thermodynamic properties over the temperature range 5<(T/K)<442 were determined with adiabatic calorimetry for tert-…
Number of citations: 27 www.sciencedirect.com
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1997 - ACS Publications
This paper reports measurements made for DIPPR Research Project 821 in the 1994 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower …
Number of citations: 126 pubs.acs.org
JMA Baas, BM Wepster - Recueil des Travaux Chimiques des …, 1966 - Wiley Online Library
The reaction of 1,4‐di‐tert.butylbenzene in carbon tetrachloride with bromine and with iron as catalyst yields 1,4‐di‐tert.butyl‐2‐bromobenzene, 1‐tert.butyl‐3‐bromobenzene, 1‐tert.…
Number of citations: 11 onlinelibrary.wiley.com
N Garti, CL Leci, S Sarig - Journal of Crystal Growth, 1981 - Elsevier
4-di-tert-butylbenzene (DTBB) was crystallized from several organic solvents in order to study the effect of solvents and crystallization conditions on its habit. The length to width ratio of …
Number of citations: 18 www.sciencedirect.com
JF Outlaw Jr, JR Cozort, N Garti… - The Journal of Organic …, 1983 - ACS Publications
Stereochemistry has furnished useful probes into the mechanism of catalytic hydrogenation. 2, 3 Comparison between the stereochemistry of the hydrogenation (over reduced platinum …
Number of citations: 10 pubs.acs.org
GH Penner, JM Polson, C Stuart… - The Journal of …, 1992 - ACS Publications
Deuterium nuclear magnetic resonance (NMR) spectra and spin-lattice relaxation times are used to investigate the guest and host molecular dynamics of solid l, 4-di-re «-butylbenzene-…
Number of citations: 31 pubs.acs.org
CE Reck, CH Winter - Organometallics, 1997 - ACS Publications
The synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was conducted by treating 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride. The …
Number of citations: 10 pubs.acs.org
S Sudha, M Palanichamy, VV Balasubramanian… - Journal of Molecular …, 2006 - Elsevier
Hydrothermal synthesized Al-MCM-41 with different Si/Al ratios (30, 54, 78 and 107) were characterized by XRD, ICP-AES, BET, acidity measurement by pyridine adsorbed FT-IR …
Number of citations: 6 www.sciencedirect.com
B Isidoro, T Marcial - Tetrahedron, 1992 - Elsevier
The anodic methoxylation of p-cyemen and p-tert-butyltoluene afforded side-chain methoxylated products as well as nuclear-addition products. For nuclear-addition products both cis/…
Number of citations: 9 www.sciencedirect.com
S Jing, Z Qu, C Zhao, X Li, L Guo, Z Liu, Y Zheng… - Molecules, 2021 - mdpi.com
The investigation of the constituents of the rhizomes of Dioscorea collettii afforded one new dihydroisocoumarin, named (−)-montroumarin (1a), along with five known compounds—…
Number of citations: 3 www.mdpi.com

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